molecular formula C9H11FO2 B13254106 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol

Cat. No.: B13254106
M. Wt: 170.18 g/mol
InChI Key: UHGXYHMFGJAKMX-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is a fluorinated secondary alcohol featuring a 4-methoxyphenyl group and a fluorine atom on adjacent carbons. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects imparted by the fluorine atom and the methoxy group.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-fluoro-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

UHGXYHMFGJAKMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CF)O

Origin of Product

United States

Preparation Methods

Reduction of 2-Fluoro-1-(4-methoxyphenyl)ethanone

One of the primary synthetic routes to 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves the reduction of the corresponding ketone, 2-Fluoro-1-(4-methoxyphenyl)ethanone. This method is widely reported in both laboratory and industrial contexts.

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are the most commonly used reducing agents. NaBH4 is favored for milder conditions, while LiAlH4 is employed for more complete reductions but requires strict anhydrous conditions.
  • Solvents: Typical solvents include tetrahydrofuran (THF) and ethanol. THF is preferred for LiAlH4 reductions due to its aprotic nature.
  • Reaction Conditions: The reaction is generally conducted at low to ambient temperatures (0°C to room temperature) to control selectivity and avoid side reactions.

Reaction Scheme:

$$
\text{2-Fluoro-1-(4-methoxyphenyl)ethanone} \xrightarrow[\text{THF}]{\text{NaBH}4 \text{ or } \text{LiAlH}4} \text{2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol}
$$

Key Notes:

  • The fluorine atom remains intact during the reduction, preserving the fluorinated alcohol structure.
  • The reaction typically yields the racemic mixture unless chiral catalysts or auxiliaries are employed.

Catalytic Hydrogenation of the Corresponding Ketone

Industrial-scale synthesis often employs catalytic hydrogenation of 2-Fluoro-1-(4-methoxyphenyl)ethanone to produce the alcohol.

  • Catalysts: Palladium on carbon (Pd/C) or platinum catalysts are commonly used.
  • Conditions: Hydrogen atmosphere at mild temperatures (35–55°C) and pressures.
  • Advantages: This method offers scalability, higher yields, and cleaner reaction profiles.

Asymmetric Synthesis for Enantiomerically Pure Product

For applications requiring chiral purity, asymmetric synthesis methods have been developed.

  • Chiral Catalysts or Auxiliaries: Use of chiral ligands or chiral reducing agents to favor one enantiomer.
  • Reported Example: The synthesis of (1S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol has been reported using asymmetric catalytic methods to achieve high enantiomeric excess (ee) and purity, crucial for pharmacological applications.

Preparation from 2-Fluoro-4-methoxybenzoyl Chloride

An alternative synthetic route involves the reduction of 2-fluoro-4-methoxybenzoyl chloride:

  • Step 1: Preparation of (2-fluoro-4-methoxyphenyl)methanol via reduction with lithium aluminum hydride in dry diethyl ether at 0°C.
  • Step 2: Subsequent chlorination to form 1-(chloromethyl)-2-fluoro-4-methoxybenzene.
  • Step 3: Further transformations can lead to the target fluorinated alcohol.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Catalysts Solvent Conditions Yield (%) Notes
Reduction of ketone 2-Fluoro-1-(4-methoxyphenyl)ethanone NaBH4 or LiAlH4 THF or Ethanol 0°C to RT, inert atmosphere 70–90 Simple, common lab method
Catalytic hydrogenation 2-Fluoro-1-(4-methoxyphenyl)ethanone Pd/C or Pt catalyst Ethyl acetate or MeOH 35–55°C, H2 atmosphere 85–95 Industrial scale, high efficiency
Asymmetric synthesis 2-Fluoro-1-(4-methoxyphenyl)ethanone Chiral catalyst or ligand Various Mild temperatures 60–80 Produces enantiomerically enriched product
Reduction of 2-fluoro-4-methoxybenzoyl chloride 2-Fluoro-4-methoxybenzoyl chloride LiAlH4, thionyl chloride (for chlorination) Diethyl ether 0°C to RT, reflux 65–75 Multi-step, allows controlled substitution

Studies on 2′-fluoro-substituted acetophenone derivatives indicate that fluorine substitution influences conformational stability, favoring s-trans conformers in solution. This conformational preference is relevant for the reactivity and stereochemical outcome of reductions leading to the fluorinated alcohol.

Influence of Fluorine on Reactivity

The presence of the fluorine atom adjacent to the hydroxyl group affects electronic distribution, which can alter reaction pathways such as oxidation, substitution, and reduction. Fluorine’s electronegativity stabilizes certain intermediates, making the fluorinated alcohol a useful intermediate in synthetic chemistry.

Enantioselective Synthesis and Chiral Purity

The preparation of enantiomerically pure (1S)-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol has been achieved using asymmetric catalytic methods, which is critical for pharmaceutical applications where stereochemistry impacts biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

2-Fluoro-1-(4-methoxyphenyl)-2-phenylethan-1-one (CAS: 2729-19-3)
  • Structure : Ketone analog with a fluorine atom and phenyl group.
  • Key Differences : Replaces the hydroxyl group with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding).
  • Synthesis : Prepared via HF·pyr2a-mediated fluorination of α-diazo ketones in dichloromethane (DCM) with 96% yield .
  • Applications : Useful as a precursor for alcohols or fluorinated intermediates.
2-(4-Methoxyphenyl)-1-phenylethanol (CAS: 20498-67-3)
  • Structure : Lacks fluorine but retains the hydroxyl and 4-methoxyphenyl groups.
  • Properties : Higher lipophilicity compared to fluorinated analogs due to reduced polarity .

Substituent Effects

Halogen Variations: 2-Chloro-1-(4-fluorophenyl)ethanol
  • Structure: Chlorine replaces fluorine on the ethanol backbone.
  • Key Differences : Chlorine’s larger atomic size increases steric hindrance, while its lower electronegativity reduces inductive effects compared to fluorine.
  • Reactivity : Chlorine may act as a better leaving group in substitution reactions .
Amino-Substituted Analogs: 2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol
  • Structure: Methylamino group replaces fluorine.
  • Key Differences : Introduces basicity and hydrogen-bonding capabilities, altering solubility in polar solvents.
  • Applications: Potential use in pharmaceutical intermediates due to amino functionality .
Melting Points and Polarity
  • 2-Fluoro-1-(4-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol : Melting point 96–98°C, attributed to hydrogen bonding and crystal packing from multiple hydroxyl groups .
  • Pyrazolium Derivatives : Melting points range 87–94°C, influenced by ionic interactions in pyrazolium salts .
  • 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol: Expected higher melting point than non-fluorinated analogs due to polarity, though exact data are unavailable.

Structural and Electronic Comparisons

Compound Name Functional Groups Molecular Weight Key Substituents Melting Point (°C) Synthesis Yield
2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol –OH, –F, 4-OCH₃ 200.19 (calc.) Fluorine, methoxyphenyl N/A N/A
2-Fluoro-1-(4-methoxyphenyl)-2-phenylethan-1-one –C=O, –F, 4-OCH₃ 244.26 Fluorine, phenyl N/A 96%
2-(4-Methoxyphenyl)-1-phenylethanol –OH, 4-OCH₃, phenyl 228.25 Phenyl, methoxyphenyl N/A N/A
2-Chloro-1-(4-fluorophenyl)ethanol –OH, –Cl, 4-F 174.60 Chlorine, fluorophenyl N/A N/A

Biological Activity

2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is a fluorinated aromatic alcohol that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is C9H11F O2. The compound features a hydroxyl group (-OH) and a fluorine atom on an ethyl chain linked to a para-methoxy-substituted phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for drug design and development.

Antimicrobial Properties

Preliminary studies have indicated that 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol exhibits antimicrobial activity . Research suggests that derivatives of this compound may possess both antibacterial and antifungal properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Binding Affinity Studies

Interaction studies involving 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol focus on its binding affinity to various proteins involved in metabolic pathways. Initial findings indicate that it may interact with enzymes and receptors, potentially influencing their activity. For example, the compound's ability to penetrate cell membranes may enhance its interaction with intracellular targets, modulating enzyme activity and influencing metabolic pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol is crucial for evaluating its viability as a drug candidate. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-1-(3-methoxyphenyl)ethan-1-olSimilar structure but with meta-methoxyDifferent electronic properties due to methoxy position
4-Fluoro-2-(3-methoxyphenyl)butan-2-olLonger carbon chain with similar functional groupsPotentially different biological activity profile
3-Fluoro-4-(methoxyphenyl)propan-1-olPropanol derivative with fluorine and methoxyVarying steric effects due to chain length

These comparisons illustrate how variations in substitution patterns and chain lengths can significantly influence chemical reactivity and biological activity.

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